molecular formula C22H18Cl4N6O2 B2426990 8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(4-chlorophenyl)-1,2,4,8-tetraazaspiro(4.5)decan-3-one CAS No. 338413-88-0

8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(4-chlorophenyl)-1,2,4,8-tetraazaspiro(4.5)decan-3-one

Cat. No. B2426990
CAS RN: 338413-88-0
M. Wt: 540.23
InChI Key: MNEUZNKYNCSVGI-UHFFFAOYSA-N
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Description

8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(4-chlorophenyl)-1,2,4,8-tetraazaspiro(4.5)decan-3-one is a useful research compound. Its molecular formula is C22H18Cl4N6O2 and its molecular weight is 540.23. The purity is usually 95%.
BenchChem offers high-quality 8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(4-chlorophenyl)-1,2,4,8-tetraazaspiro(4.5)decan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(4-chlorophenyl)-1,2,4,8-tetraazaspiro(4.5)decan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Affinity Ligands for ORL1 Receptor

  • A study by Röver et al. (2000) reported the synthesis and biochemical characterization of compounds related to this chemical structure, showing high affinity for the human ORL1 receptor and moderate to good selectivity versus opioid receptors. These compounds, including related triazaspiro[4.5]decan-4-ones, exhibit potential as full agonists in biochemical assays (Röver et al., 2000).

Antimicrobial Spiroheterocyclic Compounds

  • Al-Ahmadi and El-zohry (1995) synthesized new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.5]decan-2-one, demonstrating antimicrobial activities. These compounds, structurally similar to the one , might offer insights into potential antimicrobial applications (Al-Ahmadi & El-zohry, 1995).

Crystal Structure and Synthesis

  • The synthesis and crystal structure of compounds structurally related to 8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(4-chlorophenyl)-1,2,4,8-tetraazaspiro(4.5)decan-3-one were explored by Wang et al. (2011), providing insights into the molecular structure and potential applications in materials science or pharmaceuticals (Wang et al., 2011).

Anticancer and Antidiabetic Spirothiazolidines

  • Research by Flefel et al. (2019) introduced a novel series of spirothiazolidines analogs with significant anticancer and antidiabetic activities. This study highlights the therapeutic potential of spiro compounds, including those with structural similarities to the compound (Flefel et al., 2019).

Synthesis of New Heterocyclic Systems

  • Dalloul et al. (2016) synthesized novel 1,2,4,8-tetraazaspiro[4.5]dec-2-enes with antimicrobial activity, expanding the understanding of the chemical and biological properties of related spiro compounds (Dalloul et al., 2016).

properties

IUPAC Name

8-[5-chloro-1-(2,4-dichlorophenyl)-6-oxopyridazin-4-yl]-2-(4-chlorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl4N6O2/c23-13-1-4-15(5-2-13)31-21(34)28-22(29-31)7-9-30(10-8-22)18-12-27-32(20(33)19(18)26)17-6-3-14(24)11-16(17)25/h1-6,11-12,29H,7-10H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEUZNKYNCSVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)N(N2)C3=CC=C(C=C3)Cl)C4=C(C(=O)N(N=C4)C5=C(C=C(C=C5)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(4-chlorophenyl)-1,2,4,8-tetraazaspiro(4.5)decan-3-one

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